molecular formula C11H11NO B1455939 3,8-Dimethylquinolin-4-ol CAS No. 76925-53-6

3,8-Dimethylquinolin-4-ol

Cat. No.: B1455939
CAS No.: 76925-53-6
M. Wt: 173.21 g/mol
InChI Key: KLHHEEHMFWOUKR-UHFFFAOYSA-N
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Description

3,8-Dimethylquinolin-4-ol is an organic compound belonging to the quinoline family. It is characterized by a quinoline ring system with two methyl groups at positions 3 and 8, and a hydroxyl group at position 4. This compound has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,8-Dimethylquinolin-4-ol can be synthesized through various methods. One common approach involves the cyclization of 2,8-dimethylquinolin-4(1H)-one. The process typically involves heating the precursor in the presence of phosphorus oxychloride (POCl3) at 90°C for 2 hours. The reaction mixture is then evaporated under vacuum, and the residue is extracted with dichloromethane (CH2Cl2). The organic layer is washed with sodium bicarbonate (NaHCO3) solution, water, and brine, followed by drying over magnesium sulfate (MgSO4) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 6.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Acylated quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,8-Dimethylquinolin-4-ol involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

  • 2,8-Dimethylquinolin-4-ol
  • 4-Hydroxyquinoline
  • Quinoline-2-carbaldehyde

Comparison: 3,8-Dimethylquinolin-4-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to 2,8-Dimethylquinolin-4-ol, the additional methyl group at position 3 enhances its lipophilicity and potential membrane permeability . The presence of the hydroxyl group at position 4 distinguishes it from other quinoline derivatives, contributing to its unique chemical and biological properties .

Properties

IUPAC Name

3,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHHEEHMFWOUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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